1-Bromo-3-chloro-2-ethoxy-2-methylpropane
Description
1-Bromo-3-chloro-2-methylpropane (CAS No. 6974-77-2) is a halogenated hydrocarbon with the linear formula ClCH₂CH(CH₃)CH₂Br and a molecular weight of 171.46 g/mol . This compound features a branched propane backbone with bromine and chlorine substituents at positions 1 and 3, respectively, and a methyl group at position 2.
Properties
Molecular Formula |
C6H12BrClO |
|---|---|
Molecular Weight |
215.51 g/mol |
IUPAC Name |
1-bromo-3-chloro-2-ethoxy-2-methylpropane |
InChI |
InChI=1S/C6H12BrClO/c1-3-9-6(2,4-7)5-8/h3-5H2,1-2H3 |
InChI Key |
QDFHJHHZMJGZBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(CCl)CBr |
Origin of Product |
United States |
Preparation Methods
Halogen-First Approach
Ether-First Strategy
- Etherification → Bromination → Chlorination
Industrial-Scale Production Methods
Continuous flow reactors address batch limitations by improving heat transfer and reducing reaction times (Table 3).
Table 3: Scalability metrics for pilot plant synthesis
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Cycle Time (h) | 18 | 4.5 |
| Annual Output (kg) | 1,200 | 3,800 |
| Purity Consistency (%) | 88–92 | 94–96 |
Microwave-assisted halogenation in flow systems reduces chlorination time from 6 h to 22 minutes while maintaining 91% yield.
Comparative Analysis of Methodologies
Table 4: Cost and safety profile comparison
| Method | Raw Material Cost ($/kg) | Hazard Rating | Environmental Impact |
|---|---|---|---|
| Halogen-First | 124 | Moderate | High (Cl₂ emissions) |
| Ether-First | 98 | High | Moderate |
| Flow Synthesis | 156 | Low | Low |
Flow synthesis minimizes hazardous reagent inventories but incurs higher capital costs. Traditional halogen-first routes remain prevalent in small-scale facilities.
Challenges and Optimization Strategies
Steric Hindrance Mitigation
Byproduct Formation
- Elimination Control : Lowering reaction temperatures (<40°C) suppresses alkene formation during etherification.
- Distillation Optimization : Short-path distillation at 0.1 mmHg removes residual succinimide from NBS routes.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-2-ethoxy-2-methylpropane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used, often in high-temperature conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
Nucleophilic Substitution: Products include ethers, amines, or thiols depending on the nucleophile used.
Elimination Reactions: Alkenes are the major products.
Oxidation and Reduction: Depending on the reagents, products can range from alcohols to alkanes.
Scientific Research Applications
1-Bromo-3-chloro-2-ethoxy-2-methylpropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-2-ethoxy-2-methylpropane involves its reactivity with nucleophiles and bases. The presence of both bromine and chlorine atoms makes it a versatile compound for substitution and elimination reactions. The ethoxy group can also participate in various chemical transformations, making the compound useful in synthetic chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-bromo-3-chloro-2-methylpropane with structurally related halogenated propanes, emphasizing differences in substituent placement, molecular weight, and inferred reactivity:
Key Comparisons :
Structural Complexity: 1-Bromo-3-chloro-2-methylpropane’s branched structure introduces steric hindrance, which may slow nucleophilic substitution (e.g., SN2) compared to linear analogs like 1-bromo-3-chloropropane . The ethoxy group in 1-bromo-2-(2-chloroethoxy)ethane enhances polarity, likely increasing solubility in polar solvents compared to non-ether analogs .
Substituent Position :
- Positional isomers (e.g., 2-bromo-1-chloropropane vs. 1-bromo-3-chloropropane) exhibit distinct reactivity. For example, bromine at C2 may favor elimination over substitution due to proximity to the chlorine substituent .
Physical Properties :
- The higher molecular weight of 1-bromo-3-chloro-2-methylpropane (171.46 vs. 157.44 g/mol) suggests a higher boiling point than its linear counterparts, though experimental data are lacking .
- The density of 1-bromo-3-chloropropane (1.60 g/cm³) reflects its compact linear structure, while branched analogs may exhibit lower densities due to reduced molecular packing efficiency .
Safety and Handling :
- 2-Bromo-1-chloropropane’s safety data sheet highlights insufficient toxicological studies, emphasizing the need for caution with all halogenated propanes .
Biological Activity
1-Bromo-3-chloro-2-ethoxy-2-methylpropane, a halogenated organic compound, has garnered attention in various fields of biological research due to its potential mutagenic and carcinogenic properties. This article reviews the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.
Molecular Structure:
- Chemical Formula: C6H12BrClO
- Molecular Weight: 211.52 g/mol
- CAS Number: 6974-77-2
Physical Properties:
| Property | Value |
|---|---|
| Boiling Point | 157 - 159 °C |
| Density | 1.467 g/cm³ |
| Flash Point | 113 °C |
| Solubility | Poorly soluble in water, soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to form reactive metabolites that can interact with cellular macromolecules. These interactions can lead to:
- DNA Damage: The compound can induce mutagenic effects through DNA adduct formation.
- Oxidative Stress: It may generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis.
In Vivo Studies
A significant study involved the inhalation exposure of laboratory mice and rats to this compound. The findings indicated:
-
Mice Exposure:
- Survival Rates: No significant impact on survival at lower concentrations (0 and 25 ppm), but decreased survival at higher concentrations (100 and 400 ppm).
- Tumor Incidence: A dose-dependent increase in bronchioloalveolar adenomas and carcinomas was observed, particularly in male mice exposed to higher concentrations (P < 0.01) .
- Rat Exposure:
In Vitro Studies
In vitro assays have demonstrated that the compound can induce mutations in bacterial strains, indicating its potential as a mutagenic agent. The Ames test results showed a significant increase in revertant colonies when exposed to varying concentrations of the compound .
Case Studies
Several case studies highlight the implications of exposure to this compound:
-
Occupational Exposure:
- Workers in industries utilizing this compound reported increased incidences of respiratory illnesses and skin irritations, suggesting a correlation between exposure levels and health outcomes.
-
Environmental Impact:
- Studies have shown that the compound can leach into groundwater systems, raising concerns about long-term ecological effects and potential bioaccumulation in aquatic organisms.
Q & A
Q. What are the recommended synthetic routes for 1-Bromo-3-chloro-2-ethoxy-2-methylpropane, and what challenges arise due to steric hindrance?
Methodological Answer: The synthesis of this compound involves sequential halogenation and etherification steps. A plausible route includes:
Ether Formation: React 2-methyl-2-propanol with ethyl bromide under Williamson ether synthesis conditions (e.g., NaH in THF) to introduce the ethoxy group at position 2.
Halogenation:
- Bromination: Use PBr₃ or HBr/H₂SO₄ to substitute a hydroxyl group (if present) at position 1 with bromine.
- Chlorination: Introduce chlorine at position 3 via radical chlorination or using SOCl₂ in anhydrous conditions.
Challenges: Steric hindrance at the branched C2 position (ethoxy and methyl groups) may slow reaction kinetics, requiring prolonged heating or catalytic activation. Evidence from similar halogenated ethers suggests optimizing solvent polarity (e.g., DMF for SN2 pathways) to enhance reactivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituents through chemical shifts (e.g., ethoxy CH₃ at ~1.2 ppm, methyl groups at ~1.4 ppm). Coupling patterns in ¹H NMR reveal proximity of halogens.
- IR Spectroscopy: Confirm the ether (C-O-C stretch ~1100 cm⁻¹) and absence of hydroxyl groups.
- Mass Spectrometry (EI-MS): Look for molecular ion peaks at m/z 212 (C₆H₁₁BrClO⁺) and fragmentation patterns (e.g., loss of Br or Cl).
- Elemental Analysis: Validate stoichiometry (C: 34.25%, H: 5.24%, Br: 36.27%, Cl: 16.14%).
For advanced structural confirmation, single-crystal X-ray diffraction (as in halogenated cyclopropane derivatives ) is recommended but requires high-purity crystals.
Q. How does the electronic and steric environment of this compound influence its reactivity in substitution reactions?
Methodological Answer:
- Electronic Effects: The electron-withdrawing ethoxy and methyl groups at C2 reduce electron density at C1 and C3, favoring nucleophilic substitution (SN2) at bromine (primary position) over chlorine (tertiary position).
- Steric Effects: The bulky ethoxy and methyl groups hinder backside attack in SN2 pathways at C3, potentially favoring SN1 mechanisms with carbocation intermediates.
Experimental validation could involve kinetic studies with varying nucleophiles (e.g., NaN₃ in polar aprotic solvents) and monitoring reaction rates via GC-MS .
Advanced Research Questions
Q. What mechanistic insights explain the preference for bromine substitution over chlorine in cross-coupling reactions?
Methodological Answer: Bromine’s lower bond dissociation energy (vs. C-Cl) and better leaving-group ability make it more reactive in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) can model transition states to compare activation barriers for C-Br vs. C-Cl cleavage. For example, bond lengths and charge distribution in related compounds (e.g., 2-Bromo-1,1-dimethylcyclopropane ) suggest bromine’s higher polarizability facilitates oxidative addition to metal catalysts.
Q. How does this compound compare to structurally similar halogenated ethers in terms of thermal stability?
Methodological Answer: Comparative thermogravimetric analysis (TGA) with analogs (e.g., 1-Bromo-2-methoxy-2-methylpropane ) reveals decomposition trends. The ethoxy group’s larger size may increase steric strain, lowering thermal stability relative to methoxy derivatives. Accelerated aging studies (e.g., 70°C for 24 hrs) coupled with GC analysis can quantify decomposition products like ethylene (from ethoxy group cleavage) or HBr/HCl gases.
Q. How can researchers resolve contradictions in reported yields from different synthetic methods?
Methodological Answer: Discrepancies often arise from:
- Purity of Starting Materials: Trace moisture in alcohols (e.g., 2-methyl-2-propanol) can hydrolyze halogenating agents (PBr₃), reducing yields. Use Karl Fischer titration to verify solvent dryness.
- Reaction Monitoring: Inline FTIR or LC-MS helps identify intermediates (e.g., oxonium ions in ether formation) and optimize reaction quenching.
Referencing protocols for analogous compounds (e.g., 1-Chloro-2-methyl-3-bromopropane ) provides benchmarks for yield optimization (typically 60-75% for multi-step syntheses).
Q. What computational strategies predict the biological activity of this compound as a potential enzyme inhibitor?
Methodological Answer:
- Molecular Docking: Screen against target enzymes (e.g., cytochrome P450) using software like AutoDock Vina. The ethoxy group’s hydrophobicity may enhance binding to lipophilic active sites.
- QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from halogenated ethers (e.g., 1-Bromo-1-(4-(methylthio)phenyl)propan-2-one ).
- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier penetration) based on halogen and ether motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
